molecular formula C7H14N2O2 B1282053 N-[2-(morpholin-4-yl)ethyl]formamide CAS No. 78375-50-5

N-[2-(morpholin-4-yl)ethyl]formamide

Cat. No. B1282053
CAS RN: 78375-50-5
M. Wt: 158.2 g/mol
InChI Key: MMVGWKHDLPGACU-UHFFFAOYSA-N
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Patent
US05422349

Procedure details

The procedure of B. V. Cheney et al. [J. Med. Chem., 28, 1853-1864 (1985)) was used. A solution of 4-(2-aminoethyl)morpholine (1.00 g, 76.8 mmol) and ethyl formate (213 mL, 2640 mmol) was refluxed overnight under an atmosphere of nitrogen. Vacuum distillation gave 11.46 g (100% yield) of a clear, colorless liquid (bp0.3 118°-120° C.). The 1H NMR spectral data were consistent with the structure of the title compound.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
213 mL
Type
reactant
Reaction Step One
Yield
100%

Identifiers

REACTION_CXSMILES
[NH2:1][CH2:2][CH2:3][N:4]1[CH2:9][CH2:8][O:7][CH2:6][CH2:5]1.[CH:10](OCC)=[O:11]>>[CH:10]([NH:1][CH2:2][CH2:3][N:4]1[CH2:9][CH2:8][O:7][CH2:6][CH2:5]1)=[O:11]

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
NCCN1CCOCC1
Name
Quantity
213 mL
Type
reactant
Smiles
C(=O)OCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

DISTILLATION
Type
DISTILLATION
Details
Vacuum distillation
CUSTOM
Type
CUSTOM
Details
gave 11.46 g (100% yield) of a clear, colorless liquid (bp0.3 118°-120° C.)

Outcomes

Product
Name
Type
product
Smiles
C(=O)NCCN1CCOCC1
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 100%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.